Cas no 477723-16-3 (4-amino-N-cyclobutylbenzenesulfonamide)

4-Amino-N-cyclobutylbenzenesulfonamide is a sulfonamide derivative characterized by its cyclobutyl-substituted amine moiety. This compound is of interest in medicinal and organic chemistry due to its potential as a building block for the synthesis of biologically active molecules. The presence of both sulfonamide and amino functional groups enhances its reactivity, making it suitable for further derivatization in drug discovery and development. Its rigid cyclobutyl ring may contribute to improved binding affinity in target interactions. The compound is typically utilized in research settings for exploring structure-activity relationships, particularly in the design of enzyme inhibitors or antimicrobial agents. Proper handling and storage are recommended to maintain stability.
4-amino-N-cyclobutylbenzenesulfonamide structure
477723-16-3 structure
Product Name:4-amino-N-cyclobutylbenzenesulfonamide
CAS No:477723-16-3
MF:C10H14N2O2S
MW:226.295361042023
CID:2106965
PubChem ID:62414910
Update Time:2025-05-25

4-amino-N-cyclobutylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N-cyclobutylbenzenesulfonamide
    • 477723-16-3
    • AKOS011702788
    • 4-(N-Cyclobutylsulphamoyl)aniline
    • 4-amino-N-cyclobutyl-benzenesulfonamide
    • 4-Amino-N-cyclobutylbenzene-1-sulfonamide
    • SCHEMBL5452364
    • Benzenesulfonamide,4-amino-N-cyclobutyl-
    • DA-21395
    • F53065
    • Benzenesulfonamide, 4-amino-N-cyclobutyl-
    • A1-23495
    • KXZDFXPPYYWDLO-UHFFFAOYSA-N
    • Inchi: 1S/C10H14N2O2S/c11-8-4-6-10(7-5-8)15(13,14)12-9-2-1-3-9/h4-7,9,12H,1-3,11H2
    • InChI Key: KXZDFXPPYYWDLO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1CCC1)(=O)=O

Computed Properties

  • Exact Mass: 226.07759887Da
  • Monoisotopic Mass: 226.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.6Ų

4-amino-N-cyclobutylbenzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0235-1g
benzenesulfonamide, 4-amino-N-cyclobutyl-
477723-16-3 95%
1g
$750 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736532-1g
4-Amino-n-cyclobutylbenzenesulfonamide
477723-16-3 98%
1g
¥9307.00 2024-05-12

Additional information on 4-amino-N-cyclobutylbenzenesulfonamide

Recent Advances in the Study of 4-amino-N-cyclobutylbenzenesulfonamide (CAS: 477723-16-3) and Its Applications in Chemical Biology and Medicine

The compound 4-amino-N-cyclobutylbenzenesulfonamide (CAS: 477723-16-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative has been the subject of extensive research, particularly in the context of enzyme inhibition and drug discovery. Recent studies have explored its role as a modulator of various biological targets, including carbonic anhydrases and other metalloenzymes, which are implicated in a range of pathological conditions such as cancer, glaucoma, and bacterial infections.

One of the key findings in recent literature is the compound's ability to selectively inhibit carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This selectivity makes 4-amino-N-cyclobutylbenzenesulfonamide a promising candidate for the development of targeted anticancer therapies. Structural studies have revealed that the cyclobutyl moiety enhances binding affinity and specificity, while the sulfonamide group interacts with the zinc ion in the enzyme's active site, a hallmark of carbonic anhydrase inhibitors.

In addition to its anticancer potential, 4-amino-N-cyclobutylbenzenesulfonamide has shown activity against bacterial carbonic anhydrases, suggesting its utility in combating antibiotic-resistant pathogens. Recent in vitro studies demonstrated its efficacy against Mycobacterium tuberculosis, where it inhibited bacterial growth by targeting essential metabolic pathways. These findings highlight the compound's versatility and its potential as a multi-target therapeutic agent.

The synthesis and optimization of 4-amino-N-cyclobutylbenzenesulfonamide derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of analogs with improved pharmacokinetic properties, such as enhanced solubility and bioavailability. Computational modeling and structure-activity relationship (SAR) studies have played a crucial role in guiding these optimizations, leading to compounds with higher potency and reduced off-target effects.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as drug delivery, toxicity, and resistance mechanisms need to be addressed in future studies. However, the growing body of research on 4-amino-N-cyclobutylbenzenesulfonamide underscores its potential as a valuable tool in chemical biology and a cornerstone for the development of next-generation therapeutics. Continued exploration of its mechanisms of action and therapeutic applications will undoubtedly yield further insights and opportunities for innovation in the field.

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